molecular formula C16H17NO4S B2878423 Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone CAS No. 1448057-76-8

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone

Cat. No. B2878423
CAS RN: 1448057-76-8
M. Wt: 319.38
InChI Key: YRSDSSKLQMYBBQ-UHFFFAOYSA-N
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Description

Furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a synthetic compound that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated in great detail.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

A study highlighted the successful microwave-assisted synthesis of novel pyrazoline derivatives containing the furan-2-yl moiety, showing promising anti-inflammatory and antibacterial activities. This method offers advantages such as higher yields, environmental friendliness, and reduced reaction times compared to conventional methods. The synthesized compounds, particularly 4b and 4e, exhibited significant in vivo anti-inflammatory activity, with some showing potent antibacterial effects. Molecular docking results suggest these compounds could serve as templates for anti-inflammatory drugs (Ravula et al., 2016).

Aza-Piancatelli Rearrangement for Cyclopentenone Synthesis

The furan-2-yl(phenyl)methanol undergoes smooth aza-Piancatelli rearrangement in the presence of phosphomolybdic acid, leading to the formation of trans-4,5-disubstituted cyclopentenone derivatives. This process is efficient, yielding good products with high selectivity in a short time, highlighting the compound's utility in organic synthesis (Reddy et al., 2012).

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Several new derivatives showed promising activity, comparable or even superior to genistein, a positive reference compound. This indicates the compound's potential in therapeutic applications, particularly in diseases where tyrosine kinase activity is a key factor (Zheng et al., 2011).

Diastereoselective Hydrogenation

Research into the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives modified with chiral auxiliaries has shown that furan-2-yl-[(S)-2-(hydroxydiphenylmethyl)-pyrrolidin-1-yl]-methanone can be converted with high diastereoselectivity. This process is important for the synthesis of optically active compounds, which are valuable in medicinal chemistry (Sebek et al., 2009).

Anticancer and Antibacterial Properties

A compound structurally related to furan-2-yl(2-((phenylsulfonyl)methyl)pyrrolidin-1-yl)methanone, 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized and found to possess potential as a therapeutic agent with anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022).

properties

IUPAC Name

[2-(benzenesulfonylmethyl)pyrrolidin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c18-16(15-9-5-11-21-15)17-10-4-6-13(17)12-22(19,20)14-7-2-1-3-8-14/h1-3,5,7-9,11,13H,4,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSDSSKLQMYBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CO2)CS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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